molecular formula C14H13NO3 B268574 N-[2-(allyloxy)phenyl]-2-furamide

N-[2-(allyloxy)phenyl]-2-furamide

Cat. No.: B268574
M. Wt: 243.26 g/mol
InChI Key: VJDYCXFGGMFACR-UHFFFAOYSA-N
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Description

N-[2-(Allyloxy)phenyl]-2-furamide is a furanamide derivative characterized by an allyloxy-substituted phenyl group attached to the furan-2-carboxamide scaffold.

Properties

Molecular Formula

C14H13NO3

Molecular Weight

243.26 g/mol

IUPAC Name

N-(2-prop-2-enoxyphenyl)furan-2-carboxamide

InChI

InChI=1S/C14H13NO3/c1-2-9-17-12-7-4-3-6-11(12)15-14(16)13-8-5-10-18-13/h2-8,10H,1,9H2,(H,15,16)

InChI Key

VJDYCXFGGMFACR-UHFFFAOYSA-N

SMILES

C=CCOC1=CC=CC=C1NC(=O)C2=CC=CO2

Canonical SMILES

C=CCOC1=CC=CC=C1NC(=O)C2=CC=CO2

Origin of Product

United States

Comparison with Similar Compounds

N-{2-[1-(3,4-Dimethoxyphenyl)vinyl]phenyl}-2-furamide

  • Structure : Features a 3,4-dimethoxyphenylvinyl substituent instead of allyloxy.
  • Molecular Properties: Formula: C₂₁H₁₉NO₄ Monoisotopic mass: 349.1314 g/mol .
  • No direct pharmacological data are available, but methoxy groups are associated with improved metabolic stability in CNS-targeting agents .

N-[2-(Hydroxymethyl)phenyl]-2-furamide

  • Structure : Substitutes allyloxy with hydroxymethyl (-CH₂OH).
  • Molecular Properties: Formula: C₁₂H₁₁NO₃ Monoisotopic mass: 217.0844 g/mol .
  • This substitution may enhance solubility but limit bioavailability in hydrophobic target sites .

2-Chloro-N-({3-[(Furan-2-ylmethoxy)methyl]phenyl}methyl)acetamide

  • Structure : Combines a furan-2-ylmethoxy group with a chloroacetamide backbone.
  • Molecular Properties: Formula: C₁₄H₁₅ClNO₃ Monoisotopic mass: 280.0743 g/mol .
  • The furan-2-ylmethoxy group shares structural similarity with the allyloxy variant but lacks the unsaturated allyl chain, reducing steric bulk .

Substituted Phenoxy Acetamide Derivatives

  • Examples: 2-(Substituted phenoxy)-N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide. N-(2-Bromocyclohexyl)-2-(substituted phenoxy)acetamide .
  • Key Differences: Bulky substituents (e.g., bicyclic or bromocyclohexyl groups) enhance steric hindrance, which may improve target selectivity but reduce solubility.

Data Table: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Potential Applications
N-[2-(Allyloxy)phenyl]-2-furamide C₁₄H₁₃NO₃ 243.26 Allyloxy (-OCH₂CHCH₂) CNS modulation, Anti-inflammatory*
N-{2-[1-(3,4-Dimethoxyphenyl)vinyl]phenyl}-2-furamide C₂₁H₁₉NO₄ 349.38 3,4-Dimethoxyphenylvinyl CNS targeting (inferred)
N-[2-(Hydroxymethyl)phenyl]-2-furamide C₁₂H₁₁NO₃ 217.22 Hydroxymethyl (-CH₂OH) Solubility-enhanced drug candidates
2-Chloro-N-({3-[(furan-2-ylmethoxy)methyl]phenyl}methyl)acetamide C₁₄H₁₅ClNO₃ 280.73 Furan-2-ylmethoxy, Chloroacetamide Covalent inhibitors
2-(Substituted phenoxy)-N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide Variable Variable Bulky bicyclic groups Anti-inflammatory, Analgesic

*Inferred from structural analogs in .

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